3-chloro-1-(3,4-dichlorophenyl)-4-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione, also known as RI-2 or compound 7a in some research publications, is a synthetic pyrrole derivative designed as an inhibitor of the protein RAD51. [] It is a small molecule inhibitor with a molecular weight of 412.08 g/mol. [] RI-2 was developed as an improved analog of another RAD51 inhibitor, RI-1 (compound 1), which contained a chloromaleimide group prone to Michael acceptor reactivity, potentially leading to off-target effects and instability in biological systems. [] RI-2 was designed to address these shortcomings while maintaining RAD51 inhibitory activity. []
The synthesis of 3-chloro-1-(3,4-dichlorophenyl)-4-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione (compound 7a) is described in detail in the paper "An optimized RAD51 inhibitor that disrupts homologous recombination without requiring Michael acceptor reactivity." [] The synthesis involves a multi-step procedure starting from 3,4-dichlorobenzaldehyde. Key steps include a Knoevenagel condensation with ethyl cyanoacetate, a subsequent reaction with p-toluidine, and cyclization using chloroacetyl chloride. The final product is purified by recrystallization.
3-chloro-1-(3,4-dichlorophenyl)-4-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione functions as a competitive inhibitor of RAD51, binding to the same site as its predecessor, RI-1. [] This binding appears to be reversible, unlike the covalent binding observed with RI-1. [] By inhibiting RAD51, it specifically disrupts the process of homologous recombination (HR), a critical DNA repair pathway. [] The inhibition of HR can lead to an increase in DNA damage and potentially sensitize cancer cells to DNA damaging agents.
The primary scientific application of 3-chloro-1-(3,4-dichlorophenyl)-4-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione, as demonstrated in the research, is its use as a tool to study and inhibit homologous recombination. [] It has been shown to specifically inhibit HR repair in human cells, which could be valuable in understanding the role of HR in various cellular processes, including DNA repair and cancer development. [] Additionally, the compound's ability to sensitize cancer cells to DNA damaging agents by inhibiting HR suggests its potential as a therapeutic target in oncology.
CAS No.: 13478-45-0
CAS No.: 132843-44-8
CAS No.: 4260-20-2
CAS No.: 108347-97-3
CAS No.: 17763-13-2